

improving identification of DSSO cross-links with different proteases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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Technical Support Center: Improving DSSO Cross-Link Identification

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MS-cleavable cross-linker **disuccinimidyl sulfoxide** (DSSC). The focus is on enhancing the identification of cross-linked peptides by strategically using different proteases.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using proteases other than trypsin for DSSO cross-linking experiments?

A1: The DSSO cross-linker reacts with primary amines, primarily the ϵ -amino group of lysine residues. This modification can hinder the accessibility of these lysine residues to trypsin, which specifically cleaves C-terminal to lysine and arginine.^[1] This reduced cleavage efficiency can lead to fewer identified cross-linked peptides.^[1] Using alternative or multiple proteases can significantly increase the coverage and density of protein-protein interaction maps.^[1]

Q2: Which alternative proteases are effective for digesting DSSO-cross-linked proteins?

A2: Several proteases can be used as alternatives or in combination with trypsin to improve sequence coverage and cross-link identification. Effective options include:

- Lys-C: Cleaves at the C-terminus of lysine. A sequential digestion with Lys-C followed by trypsin is a common and effective strategy.
- Glu-C: Cleaves at the C-terminus of glutamate and aspartate residues.
- Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tryptophan, and tyrosine.
- Arg-N: Cleaves at the N-terminus of arginine.

Using a combination of these proteases can help generate a more diverse set of peptides, revealing cross-links that might be missed with trypsin alone.[\[1\]](#)

Q3: What is the general impact of using multiple proteases on cross-link identification?

A3: The primary benefit is a significant increase in the number of unique cross-links identified. Different proteases generate overlapping but distinct sets of peptides, providing a more comprehensive view of the protein interaction landscape.[\[1\]](#) This approach expands the coverage of protein-protein interaction maps, revealing novel interaction sites.[\[1\]](#)

Troubleshooting Guide

Problem: I am identifying a low number of cross-linked peptides.

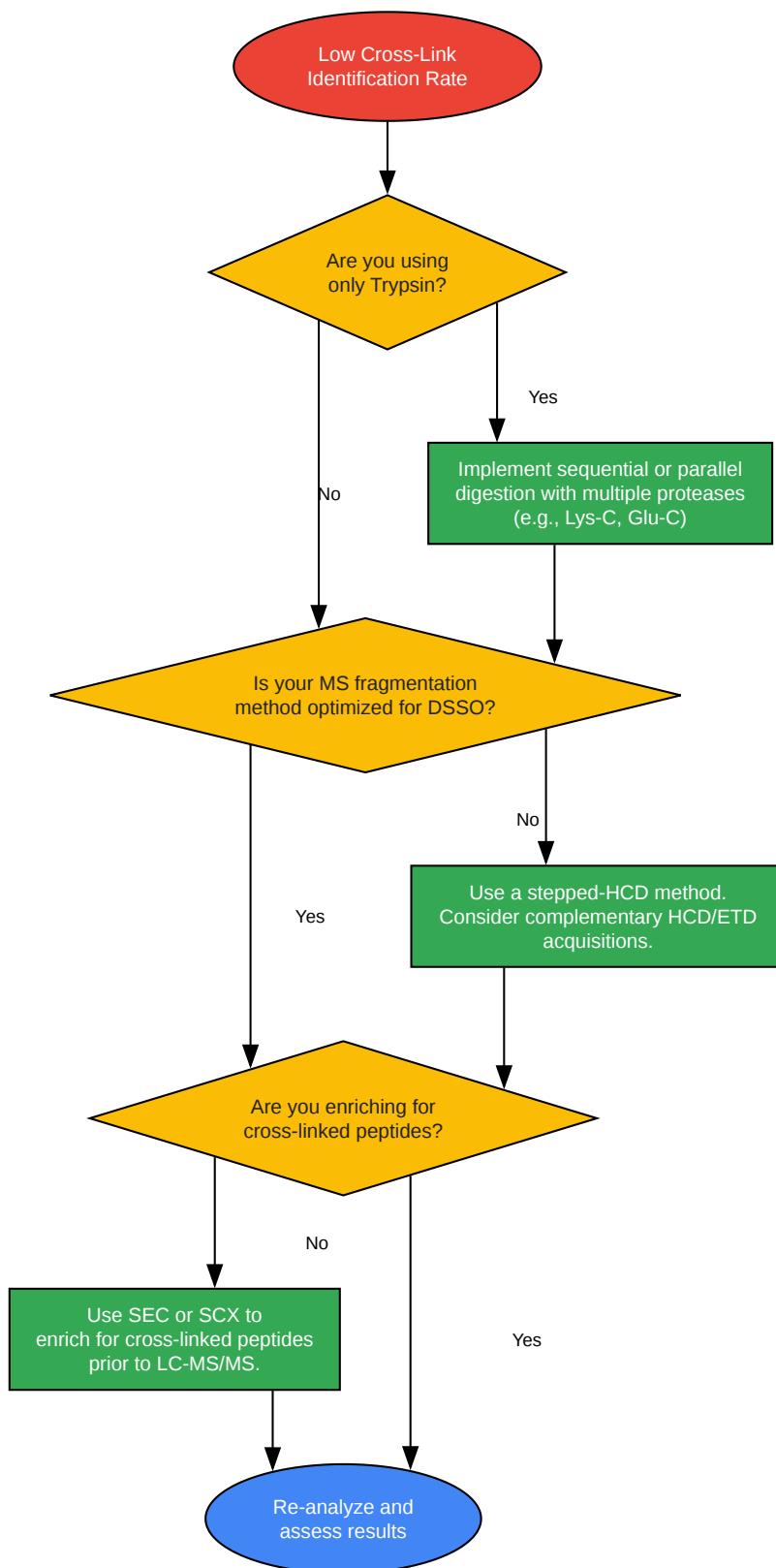
Solution:

This is a common issue that can often be resolved by optimizing the digestion and mass spectrometry workflow.

- Incorporate Multiple Proteases: Relying solely on trypsin can limit your identifications. DSSO's reaction with lysine residues can make tryptic cleavage less effective.[\[1\]](#)
 - Recommendation: Implement a sequential digestion protocol, for instance, using Lys-C followed by trypsin. Alternatively, digest separate aliquots of your sample with different proteases (e.g., trypsin, Glu-C, chymotrypsin) and analyze them separately.[\[1\]](#) The use of multiple proteases has been shown to significantly improve the coverage of protein interaction maps.[\[1\]](#)

- Optimize MS Fragmentation Strategy: The method used to fragment the cross-linked peptides in the mass spectrometer is critical.
 - Recommendation: For DSSO, which is an MS-cleavable cross-linker, a stepped Higher-Energy Collisional Dissociation (HCD) method is highly effective and can identify more cross-links than some other methods.^{[2][3]} Both HCD and Electron Transfer Dissociation (ETD) can be effective for large-scale XL-MS analysis, and using both can be complementary as they may identify different sets of cross-linked peptides.^[1]
- Enrich for Cross-linked Peptides: Cross-linked peptides are often present in low abundance compared to linear, unmodified peptides.
 - Recommendation: Use size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, more highly charged cross-linked peptides before LC-MS/MS analysis.^[4] A simple two-step salt gradient with SCX spin columns can be as effective as SEC for enrichment.^[4]

Below is a diagram illustrating the decision-making process for troubleshooting low cross-link identification rates.

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Caption: Troubleshooting workflow for low DSSO cross-link identifications.

Data Presentation

The choice of protease has a direct and significant impact on the number of identified cross-links. The following table summarizes results from an analysis of cross-linked bovine serum albumin (BSA).

Table 1: Comparison of Unique Cross-Linked Lysine Sites in BSA Identified Using Different Protease Strategies.

Protease(s) Used	Number of Unique Cross-Linked Lysine Sites Identified
Trypsin only	~125
Sequential Lys-C and Trypsin	~175
Glu-C only	~100
Chymotrypsin only	~60

Note: Data is approximated from graphical representations in scientific literature for illustrative purposes.[\[1\]](#)

Experimental Protocols

Protocol 1: In-Solution Protein Cross-Linking with DSSO

This protocol provides a general workflow for cross-linking a purified protein or protein complex in solution.

- Sample Preparation: Solubilize the purified protein (e.g., 50 µg of BSA) in an amine-free buffer such as HEPES (e.g., 50 µL of 20 mM HEPES, pH 8.0, 150 mM NaCl).[\[1\]](#)
- Cross-linker Preparation: Immediately before use, dissolve DSSO in a dry, amine-free organic solvent like DMSO to a stock concentration of 50 mM.[\[1\]\[5\]](#)
- Cross-Linking Reaction: Add the DSSO stock solution to the protein sample. The molar ratio of protein to cross-linker may need optimization, but a 1:100 ratio (protein:cross-linker) is a common starting point.[\[5\]](#) Incubate the reaction for 60 minutes at room temperature.[\[2\]\[5\]](#)

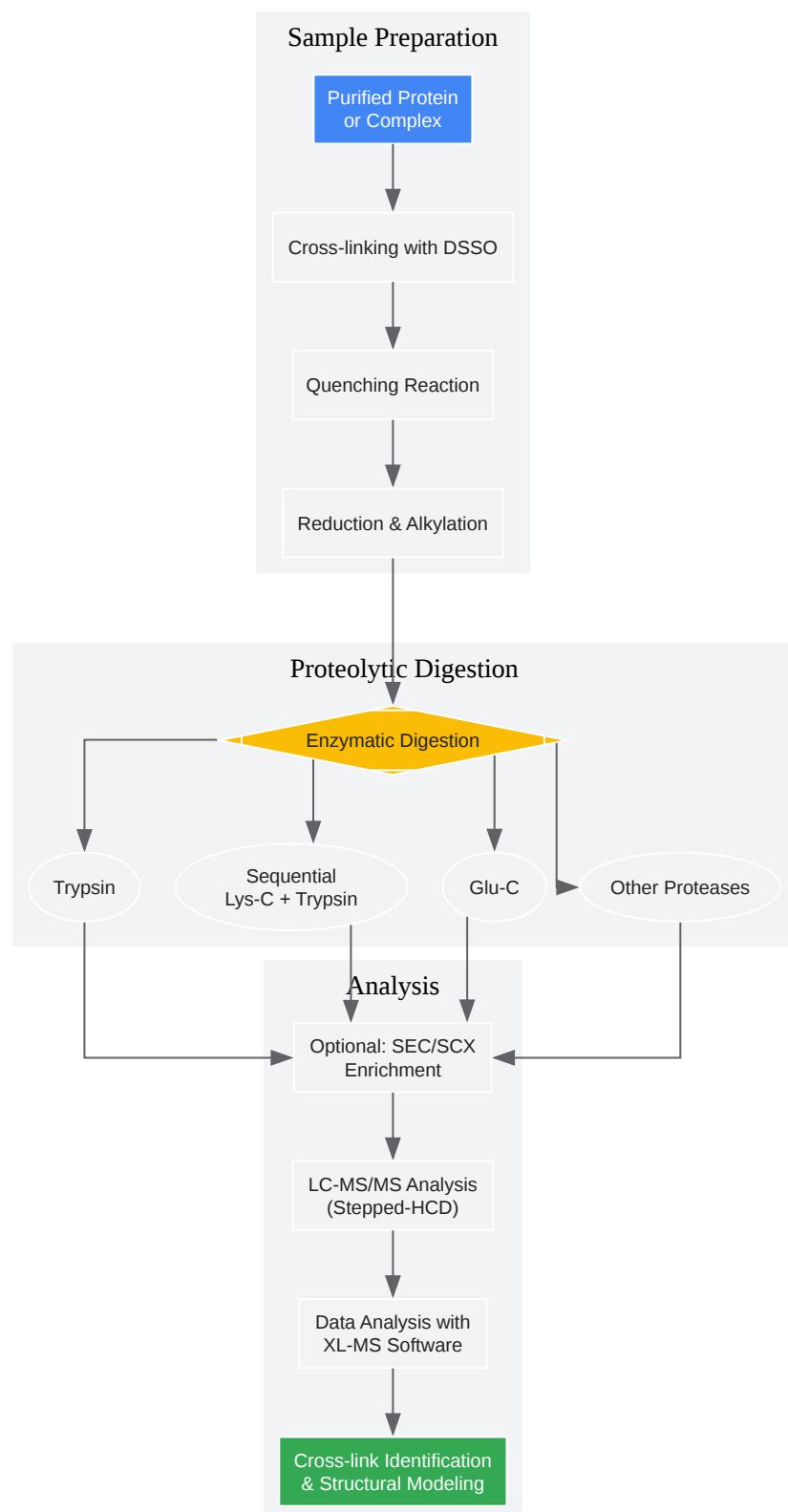
- Quenching: Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate or Tris-HCl, to a final concentration of 20-50 mM.[2][6] Incubate for 15-30 minutes.
- Reduction and Alkylation:
 - Reduce disulfide bonds by adding DTT to a final concentration of 8-10 mM and incubating at 37-60°C for 30-45 minutes.[2][5]
 - Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.[2][5]
- Protein Digestion: Proceed to enzymatic digestion as described in Protocol 2.

Protocol 2: Sequential Enzymatic Digestion (Lys-C and Trypsin)

- Initial Digestion (Lys-C): Add Lys-C to the reduced and alkylated protein sample (e.g., at a 1:50 enzyme:protein ratio). Incubate at 37°C for 4 hours.
- Second Digestion (Trypsin): Add trypsin to the same sample (e.g., at a 1:30 enzyme:protein ratio) and incubate overnight at 37°C.[2]
- Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of ~1%. The sample is now ready for desalting and LC-MS/MS analysis.

Workflow Visualization

The diagram below outlines the complete experimental workflow for a DSSO cross-linking mass spectrometry experiment, highlighting the digestion step where different proteases can be applied.



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Caption: General workflow for DSSO cross-linking mass spectrometry.

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- To cite this document: BenchChem. [improving identification of DSSO cross-links with different proteases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769550#improving-identification-of-dsso-cross-links-with-different-proteases>]

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